3-Methoxy-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-Methoxy-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound that belongs to the class of benzotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,2,3-benzotriazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methoxybenzohydrazide with nitrous acid, leading to the formation of the benzotriazinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction to amines or other derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazinones.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Benzotriazin-4(3H)-one
- 3-Methyl-1,2,3-benzotriazin-4(3H)-one
- 3-Ethoxy-1,2,3-benzotriazin-4(3H)-one
Uniqueness
3-Methoxy-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other benzotriazinones and potentially useful in specific applications.
Properties
IUPAC Name |
3-methoxy-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-11-8(12)6-4-2-3-5-7(6)9-10-11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFSUOUXJVGAPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C(=O)C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00493332 |
Source
|
Record name | 3-Methoxy-1,2,3-benzotriazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00493332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64908-55-0 |
Source
|
Record name | 3-Methoxy-1,2,3-benzotriazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00493332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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